![molecular formula C9H6OS2 B14267061 (4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one](/img/structure/B14267061.png)
(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one is a unique organic compound characterized by its distinctive cycloocta[d][1,3]dithiol ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of dithiols and cyclooctene derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dithiol.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces dithiols.
Applications De Recherche Scientifique
(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which (4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar reactivity.
Disilanes: Organosilicon compounds with unique electronic structures.
Uniqueness
(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one is unique due to its specific ring structure and the presence of dithiol groups. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H6OS2 |
|---|---|
Poids moléculaire |
194.3 g/mol |
Nom IUPAC |
(4Z,6Z,8Z)-cycloocta[d][1,3]dithiol-2-one |
InChI |
InChI=1S/C9H6OS2/c10-9-11-7-5-3-1-2-4-6-8(7)12-9/h1-6H/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6? |
Clé InChI |
KCXYVBVGYBOIQV-HTVHTIBLSA-N |
SMILES isomérique |
C\1=C\C=C/C2=C(SC(=O)S2)\C=C1 |
SMILES canonique |
C1=CC=CC2=C(C=C1)SC(=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


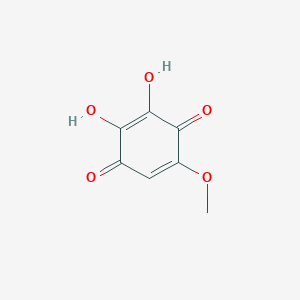
silane](/img/structure/B14266986.png)
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
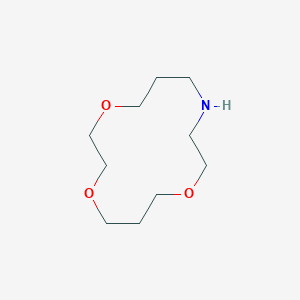
![3-[(9-Oxo-9H-thioxanthen-2-YL)oxy]propyl prop-2-enoate](/img/structure/B14267003.png)
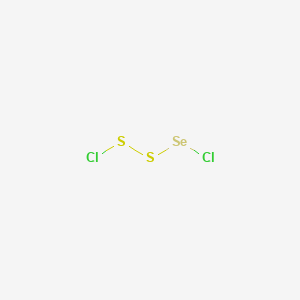
![(2R,3R,4S,5R)-2-[6-[2-hydroxyethyl(methyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14267011.png)
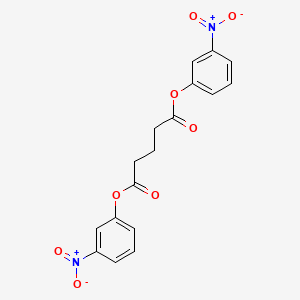
![2,4-Di-tert-butyl-6-[(4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14267026.png)

![(2-Benzothiene-1,3-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B14267036.png)
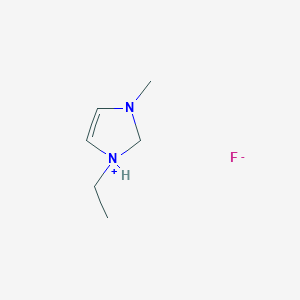
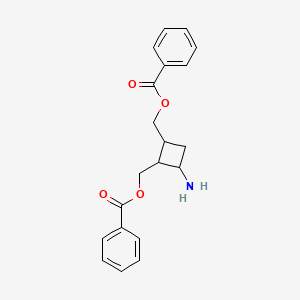
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
